molecular formula C10H8N4O3 B3858022 5-nitro-2-furaldehyde 2-pyridinylhydrazone

5-nitro-2-furaldehyde 2-pyridinylhydrazone

Cat. No. B3858022
M. Wt: 232.20 g/mol
InChI Key: HZRGLMQPBLCMHB-KPKJPENVSA-N
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Description

5-Nitro-2-furaldehyde, also known as 5-Nitrofurfural, is a heterocyclic compound . It has been used in the synthesis of a series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives . It was also used in the synthesis of modified mesoporous silica (MCM-41) .


Synthesis Analysis

5-Nitro-2-furaldehyde was used in the synthesis of a series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives . It was also used in the synthesis of modified mesoporous silica (MCM-41) .


Molecular Structure Analysis

The empirical formula of 5-Nitro-2-furaldehyde is C5H3NO4 . The molecular weight is 141.08 .


Chemical Reactions Analysis

5-Nitro-2-furaldehyde forms in alkaline solutions an anion of nitronic acid of (5-nitro-furan-2-yl)-methanediol . Upon acidification, (5-nitro-furan-2-yl)-methanediol appears with pKa=4.6 . Then, in a novel irreversible redox ring-opening reaction, nitrile oxide of alpha-ketoglutaconic acid is formed which hydrolyses in acidic solutions .


Physical And Chemical Properties Analysis

5-Nitro-2-furaldehyde is a solid substance . Its refractive index is 1.59 (lit.) . It has a boiling point of 121 °C/10 mmHg (lit.) and a melting point of 37-39 °C (lit.) . The density is 1.349 g/mL at 25 °C (lit.) .

Mechanism of Action

Nitrofurazone, a derivative of 5-nitro-2-furaldehyde, is a broad-spectrum nitrofuran antibiotic frequently used in aquaculture and animal husbandry for treatment of protozoan and bacterial infections . Nitrofurazone inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate .

Safety and Hazards

5-Nitro-2-furaldehyde is classified as a flammable solid . It’s recommended to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . Personal protective equipment, including gloves, eye protection, and face protection, should be worn when handling this substance .

properties

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-14(16)10-5-4-8(17-10)7-12-13-9-3-1-2-6-11-9/h1-7H,(H,11,13)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRGLMQPBLCMHB-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/N=C/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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